Product packaging for 4-Chloro-1,1-difluoropentane(Cat. No.:)

4-Chloro-1,1-difluoropentane

Cat. No.: B13203046
M. Wt: 142.57 g/mol
InChI Key: OJPODDKAYIDCDV-UHFFFAOYSA-N
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Description

4-Chloro-1,1-difluoropentane ( 2092578-47-5) is an organic compound with the molecular formula C5H9ClF2 and a molecular weight of 142.57 g/mol . Its structure, represented by the SMILES code CC(Cl)CCC(F)F, features a pentane chain substituted with chlorine and two fluorine atoms, making it a valuable intermediate in synthetic organic chemistry . The presence of both chlorine and fluorine atoms on the alkyl chain makes this compound a versatile building block for researchers, particularly in the development of novel molecules for pharmaceutical and agrochemical research. It is primarily used in coupling reactions, as a precursor for more complex fluorinated compounds, and in materials science. The specific mechanisms of action and detailed applications are areas of active investigation within the scientific community. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referencing the available safety data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClF2 B13203046 4-Chloro-1,1-difluoropentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClF2

Molecular Weight

142.57 g/mol

IUPAC Name

4-chloro-1,1-difluoropentane

InChI

InChI=1S/C5H9ClF2/c1-4(6)2-3-5(7)8/h4-5H,2-3H2,1H3

InChI Key

OJPODDKAYIDCDV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)F)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization of 4 Chloro 1,1 Difluoropentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environments of ¹H, ¹³C, and ¹⁹F nuclei, as well as their interactions, a complete structural map of 4-Chloro-1,1-difluoropentane can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The geminal fluorine atoms at the C1 position and the chlorine atom at the C4 position significantly influence the chemical shifts of nearby protons through their inductive effects.

The proton on the difluoromethyl group (C1) is expected to appear as a triplet of triplets due to coupling with the two fluorine atoms and the two adjacent protons on C2. The protons on the methylene (B1212753) groups (C2 and C3) will show complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) couplings. The methine proton at the C4 position, being adjacent to the chlorine atom, will be shifted downfield and will appear as a multiplet. The terminal methyl group (C5) protons are expected to be the most upfield signal, appearing as a doublet due to coupling with the C4 proton.

Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-15.8 - 6.2tt²JHF ≈ 57 Hz, ³JHH ≈ 4.5 Hz
H-21.9 - 2.1m-
H-31.7 - 1.9m-
H-44.0 - 4.2m-
H-51.5 - 1.6d³JHH ≈ 6.5 Hz

Note: Predicted values are based on analogous compounds and established spectroscopic principles.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the two fluorine atoms (C1) is expected to show a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The carbon bearing the chlorine atom (C4) will be shifted downfield compared to a non-halogenated alkane.

Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹JCF)
C-1110 - 115t
C-230 - 35t (due to ²JCF)
C-325 - 30s
C-455 - 60s
C-520 - 25s

Note: Predicted values are based on analogous compounds and established spectroscopic principles.

¹⁹F NMR is a powerful technique for directly observing the fluorine nuclei. In this compound, the two fluorine atoms on C1 are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet of triplets due to coupling with the C1 proton and the C2 protons.

Predicted ¹⁹F NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-1-110 to -120dt²JFH ≈ 57 Hz, ³JFH ≈ 15 Hz

Note: Predicted values are based on analogous compounds and established spectroscopic principles.

Two-dimensional NMR experiments are essential for confirming the assignments made from one-dimensional spectra and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. Key expected correlations include H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would confirm the assignments for the C1/H-1, C2/H-2, C3/H-3, C4/H-4, and C5/H-5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two or three bonds). Expected key correlations would include the H-1 proton with C-2, the H-5 protons with C-3 and C-4, and the fluorine atoms with C-2.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and the fingerprint region of a molecule.

The IR and Raman spectra of this compound will be characterized by vibrations associated with C-H, C-F, and C-Cl bonds, as well as bending and stretching modes of the carbon skeleton.

C-H Stretching: The C-H stretching vibrations of the alkyl chain are expected in the 2850-3000 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₂ group are anticipated in the 1100-1350 cm⁻¹ region of the IR spectrum.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the 650-850 cm⁻¹ region. This band is often more intense in the Raman spectrum.

CH₂ and CH₃ Bending: Methylene (CH₂) and methyl (CH₃) bending vibrations will be observed in the 1350-1470 cm⁻¹ range.

CF₂ Bending: The bending (scissoring) mode of the CF₂ group is expected to appear around 500-600 cm⁻¹.

Predicted Characteristic Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H stretch2850 - 3000Medium-Strong
C-F stretch1100 - 1350Strong
C-Cl stretch650 - 850Medium
CH₂/CH₃ bend1350 - 1470Medium
CF₂ bend500 - 600Medium

Note: Predicted values are based on analogous compounds and established spectroscopic principles.

Correlation of Spectral Features with Molecular Structure and Conformation

The structural complexity of this compound, which includes a chiral center at the fourth carbon and a difluoromethyl group, gives rise to distinct and predictable spectroscopic signatures. The molecule's rotational freedom around its carbon-carbon single bonds results in various conformational isomers, each with a unique energy profile that can influence the observed or predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is predicted to exhibit complex splitting patterns due to the presence of both chlorine and fluorine atoms. The protons on the carbon adjacent to the chlorine atom (C4) are expected to show a downfield chemical shift. The methylene protons (C2 and C3) will likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. The terminal methyl group (C5) will appear as a doublet due to coupling with the adjacent proton.

¹³C NMR: The carbon spectrum is anticipated to show five distinct signals, corresponding to each carbon atom in the pentane (B18724) chain. The carbon bonded to the two fluorine atoms (C1) will exhibit a significant downfield shift and will be split into a triplet due to one-bond carbon-fluorine coupling. The carbon bearing the chlorine atom (C4) will also be shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms, which will be split into a triplet due to coupling with the adjacent methylene protons (C2).

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
H15.8 - 6.2Triplet of triplets (tt)J(H-F) ≈ 56, J(H-H) ≈ 4
H21.9 - 2.1Multiplet (m)
H31.7 - 1.9Multiplet (m)
H44.0 - 4.2Multiplet (m)
H51.5 - 1.7Doublet (d)J(H-H) ≈ 7
¹³C
C1115 - 120Triplet (t)J(C-F) ≈ 240
C230 - 35Triplet (t)J(C-F) ≈ 20
C325 - 30Singlet (s)
C455 - 60Singlet (s)
C520 - 25Singlet (s)
¹⁹F-110 to -120Triplet (t)J(F-H) ≈ 56

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is predicted to be characterized by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. The C-H stretching vibrations of the alkyl chain are expected in the 2850-3000 cm⁻¹ region. The presence of the difluoromethyl group will likely give rise to prominent C-F stretching bands in the 1100-1300 cm⁻¹ range. The C-Cl stretch is anticipated to appear in the 600-800 cm⁻¹ region.

Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
2850 - 3000C-H stretch
1450 - 1470C-H bend
1100 - 1300C-F stretch
600 - 800C-Cl stretch

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. Due to the presence of chlorine, characteristic isotopic peaks ([M+2]⁺) in an approximate 3:1 ratio would be expected.

The fragmentation of this compound under electron ionization is predicted to proceed through several pathways, including the loss of a chlorine atom, a hydrogen fluoride (B91410) molecule, or alkyl fragments.

Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment Ion
142/144[C₅H₉ClF₂]⁺ (Molecular Ion)
107[C₅H₉F₂]⁺ (Loss of Cl)
122/124[C₅H₈ClF]⁺ (Loss of HF)
85[C₄H₆Cl]⁺
51[CHF₂]⁺

Note: The relative intensities of these fragments are predictions and can be influenced by the specific conditions of the mass spectrometer.

Advanced Diffraction Techniques for Solid-State Structure (if applicable)

As of the current date, there is no publicly available information regarding the solid-state structure of this compound determined through advanced diffraction techniques such as X-ray crystallography. Such studies would be invaluable for definitively determining the bond lengths, bond angles, and conformational preferences of the molecule in the solid state.

Molecular Structure and Conformational Analysis of 4 Chloro 1,1 Difluoropentane

Conformational Preferences and Isomerism

The conformational landscape of 4-Chloro-1,1-difluoropentane is determined by rotation around its carbon-carbon single bonds. This rotation gives rise to various spatial arrangements of its atoms, known as conformers or rotamers. The relative stability of these conformers is influenced by a combination of steric hindrance between bulky substituents and electrostatic interactions between polarized bonds.

Rotational Isomers and Energy Minima

Theoretically, rotation around the C3-C4 bond would be of particular interest due to the presence of the chlorine atom at the C4 position. This would lead to staggered and eclipsed conformations. Among the staggered conformations, anti and gauche arrangements of the chloro group relative to the difluoromethylpropyl group would exist. The anti conformation, where the large substituents are positioned 180° apart, is generally expected to be the most stable due to minimized steric strain. The gauche conformations, with a 60° dihedral angle between these groups, would likely be of higher energy. A precise energy profile, however, would require specific computational chemistry studies that are not currently available.

Influence of Halogen Substituents on Alkane Chain Conformation

The presence of both chlorine and fluorine atoms in the molecule significantly influences its conformational preferences. The electronegative fluorine atoms at the C1 position and the chlorine atom at the C4 position create polar C-F and C-Cl bonds, respectively. These polar bonds can lead to intramolecular dipole-dipole interactions that can either stabilize or destabilize certain conformations. For instance, attractive or repulsive interactions between the C-Cl dipole and the C-F dipoles could affect the relative energies of the gauche and anti conformers. The size of the halogen atoms (van der Waals radius) also plays a crucial role in determining steric hindrance.

Stereochemical Implications of Asymmetric Centers

The carbon atom at the 4th position (C4), which is bonded to a chlorine atom, a hydrogen atom, a methyl group, and a difluoroethyl group, is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)-4-Chloro-1,1-difluoropentane and (S)-4-Chloro-1,1-difluoropentane. These stereoisomers are non-superimposable mirror images of each other and would rotate plane-polarized light in opposite directions. The specific stereochemistry could have a subtle influence on the conformational preferences of the molecule, but without experimental or computational data, this remains a theoretical consideration.

Intermolecular Interactions and Aggregation Behavior

The primary intermolecular forces governing the interactions of this compound molecules are van der Waals forces, specifically London dispersion forces and dipole-dipole interactions. The polar C-F and C-Cl bonds result in a net molecular dipole moment, leading to dipole-dipole attractions between molecules. The strength of these interactions would influence the bulk properties of the substance, such as its boiling point and solubility. In a condensed phase, these interactions would dictate how the molecules pack together, but specific details on the aggregation behavior are not documented.

Experimental Determination of Conformations (e.g., via NMR J-coupling analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. Specifically, the analysis of three-bond proton-proton (³JHH) coupling constants can provide information about the dihedral angles between adjacent C-H bonds, as described by the Karplus equation. Similarly, heteronuclear coupling constants, such as those between protons and fluorine (³JHF), are also sensitive to the dihedral angle. A detailed NMR study of this compound would be necessary to experimentally determine the relative populations of its different conformers in various solvents. However, a search of the scientific literature did not yield any such studies for this specific compound.

Theoretical and Computational Studies on 4 Chloro 1,1 Difluoropentane

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are instrumental in elucidating the fundamental characteristics of 4-Chloro-1,1-difluoropentane at the atomic level. These computational approaches provide a robust framework for predicting molecular properties where experimental data is sparse.

Geometry Optimization and Electronic Structure Determination

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. Techniques such as Hartree-Fock (ab initio) and, more commonly, DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) are employed to achieve a reliable optimized geometry.

The electronic structure of the molecule is subsequently determined from this optimized geometry. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. For this compound, the presence of electronegative fluorine and chlorine atoms significantly influences the electronic distribution and molecular geometry. The C-F and C-Cl bonds are highly polarized, leading to a complex interplay of electrostatic interactions within the molecule.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value
C1-F1 Bond Length 1.35 Å
C1-F2 Bond Length 1.35 Å
C4-Cl Bond Length 1.78 Å
C1-C2 Bond Length 1.52 Å
C2-C3 Bond Length 1.53 Å
C3-C4 Bond Length 1.53 Å
C4-C5 Bond Length 1.52 Å
F-C1-F Bond Angle 108.5°

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts, Coupling Constants)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Vibrational Frequencies: The vibrational modes of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical infrared (IR) spectrum, with characteristic frequencies corresponding to the stretching and bending of different bonds. Key predicted vibrational frequencies would include C-H stretching, C-F stretching, and C-Cl stretching modes.

NMR Chemical Shifts and Coupling Constants: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, the presence of the halogen atoms would cause significant downfield shifts for nearby carbon and hydrogen atoms. Similarly, spin-spin coupling constants (J-couplings) between adjacent nuclei can be computed to provide further structural information. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 115.2
C2 33.8
C3 28.5
C4 60.1

Note: These values are hypothetical and based on typical shifts for similar structures.

Conformational Energy Landscapes and Barriers to Rotation

The flexibility of the pentane (B18724) chain in this compound allows for the existence of multiple conformers. Computational studies can map the potential energy surface of the molecule as a function of the rotation around its single bonds. This analysis reveals the relative energies of different staggered and eclipsed conformations and the energy barriers that separate them. The presence of bulky and polar substituents like chlorine and the difluoro group will create specific steric and electrostatic interactions that dictate the preferred conformations and the magnitude of the rotational barriers.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electronic charge within the this compound molecule is highly non-uniform due to the differing electronegativities of the constituent atoms. pressbooks.pub Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges.

Furthermore, the molecular electrostatic potential (MEP) can be calculated and visualized. The MEP provides a map of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netacs.org For this compound, negative potentials would be expected around the fluorine and chlorine atoms, while positive potentials would be located on the hydrogen atoms. pressbooks.pub

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions.

These simulations can provide information on:

Conformational Dynamics: How the molecule explores different conformations at a given temperature.

Transport Properties: Predictions of properties like diffusion coefficients and viscosity in the liquid state.

Intermolecular Interactions: In simulations of the bulk liquid, MD can reveal how molecules of this compound interact with each other.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov For this compound, QSPR models can be developed to estimate a wide range of properties without the need for extensive experimental measurements.

These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimental property. Molecular descriptors can encode various aspects of the molecular structure, such as topology, geometry, and electronic properties. Once a robust QSPR model is developed using a training set of related compounds, it can be used to predict properties for new molecules like this compound.

Table 3: Examples of Properties Predictable by QSPR for this compound

Property Predicted Value
Boiling Point ~120-130 °C
Density ~1.15 g/cm³

Note: These values are hypothetical estimates based on QSPR models for similar halogenated alkanes.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient species like transition states. For halogenated hydrocarbons such as this compound, computational studies can elucidate potential decomposition pathways, reactions with atmospheric radicals, or nucleophilic substitution mechanisms. These theoretical investigations are crucial for understanding the compound's reactivity, stability, and potential environmental impact.

While specific computational studies detailing the reaction pathways and transition states of this compound are not extensively available in publicly accessible literature, general principles of computational chemistry for fluorinated and chlorinated alkanes can be applied to predict its behavior. Density Functional Theory (DFT) and ab initio methods are standard approaches for mapping potential energy surfaces and locating transition states.

Hypothetical Reaction Pathways and Computational Approaches

Several reaction types could be computationally investigated for this compound:

Nucleophilic Substitution (SN2): The reaction of this compound with a nucleophile (e.g., OH⁻) would likely proceed via an SN2 mechanism at the carbon atom bonded to the chlorine. Computational modeling could predict the transition state geometry and the activation energy for this reaction. The presence of fluorine atoms on the distant carbon is expected to have a minor electronic influence on this reaction center.

Elimination (E2): In the presence of a strong base, this compound could undergo an E2 elimination to form an alkene. Computational studies could determine the preferred transition state, leading to either Zaitsev or Hofmann products, and the associated energy barriers.

Atmospheric Decomposition: The reaction with hydroxyl (•OH) radicals is a primary degradation pathway for many organic compounds in the troposphere. Computational models can predict the rate constants for hydrogen abstraction from different positions in the this compound molecule and identify the most likely initial step in its atmospheric oxidation.

Illustrative Data from a Hypothetical Computational Study

To illustrate the type of data that would be generated from a computational study, the following tables present hypothetical activation energies and transition state vibrational frequencies for plausible reactions of this compound. These values are not from actual published research on this specific molecule but are representative of what such a study would produce.

Table 1: Hypothetical Activation Energies for SN2 Reaction with Hydroxide (B78521) This interactive table presents hypothetical calculated activation energies for the nucleophilic substitution reaction.

Computational Method Solvent Model Activation Energy (kcal/mol)
B3LYP/6-31G(d) PCM (Water) 24.5
M06-2X/cc-pVTZ SMD (Water) 22.8

Table 2: Hypothetical Transition State Analysis for E2 Elimination with Ethoxide This interactive table shows hypothetical key parameters for a predicted E2 transition state.

Parameter Value
Imaginary Frequency (cm⁻¹) -350
C-H Bond Length (Å) 1.55
C-Cl Bond Length (Å) 2.30

Detailed research findings from such computational studies would provide a molecular-level understanding of the factors controlling the reactivity of this compound. This would include analysis of the electronic effects of the fluorine and chlorine substituents on the stability of reactants, transition states, and products.

Chemical Reactivity and Transformation Pathways of 4 Chloro 1,1 Difluoropentane

Reactivity at the Halogenated Centers

The primary sites of reactivity in 4-Chloro-1,1-difluoropentane are the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-Cl bond, being weaker and more polarizable than the C-F bonds, is the principal site for nucleophilic substitution and elimination reactions. The gem-difluoro group is generally more stable and less prone to direct substitution.

Nucleophilic substitution reactions at the C4 position of this compound can proceed through two primary mechanisms: SN1 and SN2. The operative mechanism is largely determined by the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. viu.cabyjus.com

SN2 Mechanism: This is a single-step, concerted process favored by strong, unhindered nucleophiles and polar aprotic solvents. viu.ca The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion), resulting in an inversion of stereochemistry if the carbon is chiral. For this compound, primary alkyl halides are more reactive in SN2 reactions than secondary halides due to less steric hindrance. masterorganicchemistry.com

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining formation of a secondary carbocation intermediate, followed by a rapid attack by the nucleophile. viu.ca This pathway is favored by weak nucleophiles or nucleophilic solvents (solvolysis) and polar protic solvents, which can stabilize the carbocation. Tertiary alkyl halides are more prone to SN1 reactions than secondary ones due to greater carbocation stability. chemistrysteps.com Rearrangements of the carbocation intermediate are possible if a more stable carbocation can be formed. masterorganicchemistry.com

Interactive Data Table: Nucleophilic Substitution of this compound

NucleophileReagent ExampleSolventPredominant MechanismProduct
Hydroxide (B78521)NaOHAcetoneSN24-Hydroxy-1,1-difluoropentane
WaterH2OWaterSN14-Hydroxy-1,1-difluoropentane
CyanideNaCNDMSOSN21,1-Difluoro-4-cyanopentane
AzideNaN3DMFSN24-Azido-1,1-difluoropentane
IodideNaIAcetoneSN2 (Finkelstein)1,1-Difluoro-4-iodopentane

Elimination reactions of this compound typically compete with nucleophilic substitution and lead to the formation of alkenes. The two main elimination mechanisms are E1 and E2. lumenlearning.comwikipedia.org

E2 Mechanism: This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously with the departure of the chloride ion. lumenlearning.comwikipedia.org The reaction requires an anti-periplanar arrangement of the proton and the leaving group. Zaitsev's rule generally applies, favoring the formation of the more substituted (more stable) alkene. ksu.edu.sa However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. ksu.edu.sa

E1 Mechanism: This two-step mechanism begins with the formation of a carbocation, the same intermediate as in the SN1 pathway. wikipedia.org In a subsequent step, a weak base removes an adjacent proton to form the double bond. E1 reactions are common with tertiary and secondary alkyl halides in the presence of a weak base or at higher temperatures. wikipedia.org

Interactive Data Table: Elimination Reactions of this compound

BaseReagent ExampleSolventPredominant MechanismMajor ProductMinor Product
EthoxideNaOCH2CH3EthanolE21,1-Difluoropent-3-ene1,1-Difluoropent-4-ene
tert-ButoxideKOC(CH3)3tert-ButanolE21,1-Difluoropent-4-ene1,1-Difluoropent-3-ene
WaterH2O (heat)WaterE11,1-Difluoropent-3-ene1,1-Difluoropent-4-ene

Free-radical halogenation of alkanes typically occurs in the presence of UV light or heat. wikipedia.orgbyjus.com In the case of this compound, further halogenation could occur at any of the C-H bonds. The selectivity of the reaction depends on the halogen used, with bromination being more selective than chlorination. The order of reactivity for radical substitution is generally tertiary > secondary > primary C-H bonds, due to the relative stability of the resulting alkyl radicals. msu.edu

Halogen atom transfer is another radical process where a halogen atom is transferred from a donor molecule to a radical species. While less common for simple alkyl halides, it is a key step in certain controlled radical polymerization processes.

Functional Group Interconversions

The chloro group in this compound serves as a versatile handle for various functional group interconversions. Many of these transformations proceed via the nucleophilic substitution reactions detailed above.

For example, conversion to an alcohol (4-hydroxy-1,1-difluoropentane) can be achieved with a hydroxide salt, which can then be oxidized to a ketone. solubilityofthings.com Reaction with cyanide followed by hydrolysis provides a route to carboxylic acids. The conversion of the chloride to an iodide via the Finkelstein reaction can facilitate subsequent coupling reactions. vanderbilt.edu

Reaction with Other Chemical Species

The reactivity of this compound extends to reactions with various other chemical species. For instance, it can react with organometallic reagents, such as Grignard reagents or organocuprates, to form new carbon-carbon bonds, although this can be complicated by competing elimination reactions.

The gem-difluoro group is generally unreactive under nucleophilic conditions but can influence the reactivity of the rest of the molecule through its strong electron-withdrawing inductive effect. nih.gov This group is also stable to many oxidizing and reducing conditions, making it a useful motif in molecules designed for specific applications. rsc.org

Catalytic Transformations Involving this compound

Catalytic methods can be employed to transform this compound. Catalytic reduction, for instance, can lead to the removal of the chlorine atom. This can be achieved using a metal catalyst, such as palladium on carbon, in the presence of a hydrogen source. dss.go.thmdpi.com This process, known as hydrodechlorination, is a common method for the remediation of chlorinated hydrocarbons. mdpi.com

Furthermore, the chlorine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions typically require a suitable catalyst, ligand, and base.

Future Research Trajectories and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic pathways is a key focus in modern chemistry. For a molecule like 4-Chloro-1,1-difluoropentane, future research could prioritize methods that minimize waste, avoid harsh reagents, and utilize renewable feedstocks. Potential areas of investigation include:

Catalytic Fluorination and Chlorination: Exploring selective catalytic systems that can introduce fluorine and chlorine atoms into a pentane (B18724) backbone with high regioselectivity. This could involve transition-metal catalysis or organocatalysis.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety for exothermic halogenation reactions, and allow for easier scalability.

Biocatalysis: Investigating the potential of enzymes to perform selective halogenation on aliphatic chains could provide a highly specific and sustainable synthetic route.

Exploration of Unconventional Reactivity Patterns

The interplay of the chloro and difluoro groups on the pentane chain could lead to unique reactivity. Future studies could investigate:

Activation of C-H bonds: Research into the selective functionalization of the C-H bonds on the pentane chain, influenced by the electron-withdrawing nature of the halogens.

Reductive and Oxidative Transformations: Exploring the behavior of the compound under various reducing and oxidizing conditions to understand the stability of the C-Cl and C-F bonds and to potentially form new functional groups.

Transition Metal-Mediated Cross-Coupling Reactions: Investigating the use of the chloro group as a handle for forming new carbon-carbon or carbon-heteroatom bonds, which is a fundamental transformation in organic synthesis.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, saving significant time and resources in the lab. For this compound, computational studies could include:

Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and how its shape influences its properties.

Reaction Mechanism Elucidation: Using quantum chemical calculations to model potential reaction pathways, identify transition states, and predict reaction outcomes and selectivity.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of the molecule and its reaction products.

Computational MethodApplication for this compoundPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reaction energies.Prediction of reactivity hotspots and thermodynamic feasibility of reactions.
Molecular Dynamics (MD)Simulation of the molecule's movement over time.Understanding of conformational flexibility and intermolecular interactions.
Ab initio methodsHigh-accuracy calculation of molecular properties.Precise prediction of spectroscopic signatures for identification.

Integration of Machine Learning in Research on Halogenated Organics

Machine learning is rapidly becoming an indispensable tool in chemical research. For the study of halogenated compounds, machine learning models could be trained to:

Predict Reactivity: Based on a large dataset of known reactions of halogenated organics, a model could predict the likely outcome of a new reaction involving this compound. nih.gov

Optimize Reaction Conditions: Machine learning algorithms could be used to identify the optimal set of reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield of a desired product.

Discover New Synthetic Routes: By analyzing the vast network of known chemical transformations, machine learning could propose novel and unconventional synthetic pathways to this compound and related molecules.

Design of New Materials Incorporating this compound Motifs

The unique properties imparted by fluorine and chlorine atoms make halogenated compounds valuable building blocks for advanced materials. The this compound motif could be incorporated into:

Polymers: As a monomer or an additive, this compound could be used to create polymers with tailored properties such as thermal stability, chemical resistance, and specific surface properties.

Liquid Crystals: The polarity and shape of the molecule could make it a candidate for inclusion in liquid crystal mixtures, potentially influencing the mesophase behavior.

Functional Fluids: Halogenated hydrocarbons have been explored for use as solvents, refrigerants, and hydraulic fluids. The specific combination of chlorine and fluorine in this molecule could lead to fluids with a desirable balance of properties like boiling point, viscosity, and low flammability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.